molecular formula C12H10FNO B6366133 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol CAS No. 1261995-33-8

5-(2-Fluoro-5-methylphenyl)pyridin-3-ol

Cat. No.: B6366133
CAS No.: 1261995-33-8
M. Wt: 203.21 g/mol
InChI Key: KUKHTAJUNDBJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a halogenated pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a 2-fluoro-5-methylphenyl substituent at the 5-position. This structural configuration combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-12(13)11(4-8)9-5-10(15)7-14-6-9/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKHTAJUNDBJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682628
Record name 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-33-8
Record name 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to form fluoropyridines .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using specialized fluorinating agents and catalysts. The process conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Acid Secretion Inhibition

One of the prominent applications of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol is its role in the synthesis of acid secretion inhibitors. This compound is utilized in the production of Bonoprazan, a potassium competitive acid blocker that effectively suppresses gastric acid secretion. Bonoprazan is particularly noted for its rapid action and prolonged effect compared to traditional proton pump inhibitors (PPIs) .

Synthesis of Pharmacologically Active Compounds

The compound serves as a key intermediate in the synthesis of various pyrrole derivatives, which have shown promise in treating conditions such as gastric ulcers and Helicobacter pylori infections. The synthetic pathways often involve formylation and deprotection reactions to yield derivatives with enhanced biological activity .

Production Techniques

The production of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol typically involves several synthetic routes, including:

  • Formylation Reactions : These reactions are crucial for introducing the aldehyde functional group necessary for further transformations.
  • Deprotection Strategies : Protecting groups are often employed to ensure selective reactions occur at desired sites within the molecule.

These methodologies not only enhance yield but also improve the overall efficiency of synthesizing complex derivatives .

Bonoprazan Development

A notable case study involves the development of Bonoprazan, where 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol is integral to its synthesis. Clinical studies have demonstrated Bonoprazan's efficacy in treating acid-related disorders, showcasing the importance of this compound in pharmaceutical applications .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how variations in substituents on the pyridine ring affect biological activity. For instance, modifications to the fluorine substituent have been shown to influence binding affinity to target enzymes and receptors, leading to enhanced therapeutic profiles .

Exploration of New Derivatives

Ongoing research aims to explore new derivatives of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol to identify compounds with improved pharmacological properties. This includes investigating different substituents and their effects on activity against various biological targets.

Potential in Other Therapeutic Areas

Beyond acid secretion inhibition, there is potential for this compound in other therapeutic areas, including oncology and infectious diseases, where similar structural motifs have been effective.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridin-3-ol Derivatives

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
5-(2-Fluoro-5-methylphenyl)pyridin-3-ol 5-(2-Fluoro-5-methylphenyl), 3-OH 203 (calculated) Not available Combines fluoro (electron-withdrawing) and methyl (electron-donating) groups.
5-Bromo-6-fluoropyridin-3-ol 5-Br, 6-F, 3-OH ~176.98 (calculated) Not available Dual halogenation enhances electrophilicity and potential receptor binding.
2-Chloro-5-(trifluoromethyl)pyridin-3-ol 2-Cl, 5-CF₃, 3-OH 197.54 1196153-98-6 Trifluoromethyl group increases lipophilicity and metabolic stability.
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol 5-F, 3-(3-hydroxypropyl), 2-OH 171.17 1228666-37-2 Hydroxypropyl chain may improve solubility.
2-Methoxy-5-methylpyridin-3-ol 2-OCH₃, 5-CH₃, 3-OH 153.16 (calculated) Not available Methoxy group enhances steric bulk and hydrogen-bonding potential.

Notes:

  • Halogenation Effects: The fluorine in 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol likely enhances metabolic stability compared to non-halogenated analogs (e.g., 2-Methoxy-5-methylpyridin-3-ol) .
  • Lipophilicity : The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)pyridin-3-ol increases lipophilicity (LogP = 2.46), whereas the methyl group in the target compound may offer moderate hydrophobicity .
  • Solubility : Compounds with polar substituents like hydroxypropyl (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) exhibit improved aqueous solubility compared to purely aromatic derivatives .

Receptor Interactions

  • Biological Precursors : The structurally related 2-Fluoro-5-(4-fluorophenyl)pyridine () is a precursor for bioactive molecules, implying that 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol could serve as an intermediate in drug synthesis .

Q & A

What are the common synthetic routes for 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol, and how can reaction conditions be optimized?

Level: Basic
Answer:
The synthesis of fluorinated pyridinols like 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol typically involves cross-coupling reactions. Key methods include:

  • Suzuki-Miyaura Coupling: Aryl halides (e.g., 2-fluoro-5-methylphenylboronic acid) are coupled with pyridine derivatives under palladium catalysis. Optimization focuses on ligand selection (e.g., SPhos), solvent (toluene/ethanol), and temperature (80–100°C) .
  • Ullmann Coupling: For halogenated pyridines, copper catalysts in DMF at elevated temperatures (120°C) can achieve coupling with aryl halides.
  • Post-Functionalization: Hydroxyl groups may be introduced via hydrolysis of protected intermediates (e.g., methoxy groups under acidic conditions).

Optimization Strategies:

  • Use anhydrous solvents to minimize side reactions.
  • Adjust catalyst loading (0.5–2 mol%) to balance cost and yield.
  • Monitor reaction progress via TLC or HPLC to avoid over-reaction.

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural purity of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol?

Level: Basic
Answer:
Primary Techniques:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirms substituent positions and purity. For example, fluorine chemical shifts (~-110 to -130 ppm) indicate para-substitution .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing. Related fluorophenylpyridines show planar geometries with intramolecular hydrogen bonding (O–H···N) .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
  • HPLC-PDA: Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient).

Table 1: Key Characterization Data for Analogous Compounds

TechniqueObservations for Fluorinated PyridinesReference
X-rayDihedral angle: 5–10° between aryl and pyridine
¹⁹F NMRδ ≈ -125 ppm (para-fluorine)
HPLC Retention8.2 min (70:30 acetonitrile/water)

How can researchers investigate the potential biological activity of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol in receptor binding studies?

Level: Advanced
Answer:
Methodological Approaches:

  • In Vitro Assays:
    • Receptor Binding: Use radiolabeled ligands (e.g., [³H]-GABA for GABAₐ receptors) to measure competitive displacement. IC₅₀ values indicate potency .
    • Electrophysiology: Patch-clamp studies on transfected HEK293 cells quantify ion channel modulation .
  • Computational Modeling:
    • Docking Simulations (AutoDock Vina): Predict binding poses to receptors (e.g., GABAₐ or kinase targets). Fluorine’s electronegativity enhances hydrophobic interactions.
    • QSAR Analysis: Correlate substituent effects (e.g., fluorine position) with activity trends.

Critical Considerations:

  • Validate target selectivity using orthogonal assays (e.g., fluorescence polarization vs. SPR).
  • Assess metabolic stability via liver microsome assays.

What strategies are recommended for resolving contradictions in reported biological activities of fluorinated pyridinols?

Level: Advanced
Answer:
Contradictions often arise from:

  • Compound Purity: Impurities (e.g., regioisomers) skew results. Validate via HPLC and 2D NMR .
  • Assay Conditions: Variations in pH, ionic strength, or co-solvents (e.g., DMSO%) affect activity. Standardize protocols across labs.
  • Biological Models: Differences in cell lines (e.g., HEK293 vs. primary neurons) or species (human vs. murine).

Resolution Workflow:

Replicate studies using identical batches and protocols.

Use orthogonal assays (e.g., functional vs. binding assays).

Perform meta-analyses to identify confounding variables .

How does the introduction of fluorine substituents influence the physicochemical properties and reactivity of pyridin-3-ol derivatives?

Level: Advanced
Answer:
Key Effects of Fluorine:

  • Lipophilicity: Fluorine increases logP, enhancing membrane permeability.
  • Electron Withdrawal: Stabilizes adjacent hydroxyl groups via resonance, reducing acidity (pKa ~8.5 vs. ~10 for non-fluorinated analogs).
  • Metabolic Stability: Fluorine resists oxidative degradation (e.g., CYP450 enzymes), improving half-life .

Reactivity Implications:

  • Fluorine directs electrophilic substitution to meta/para positions.
  • Hydrogen bonding with the hydroxyl group alters crystallization behavior (e.g., polymorph formation) .

What are the critical considerations for ensuring the stability of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol during storage and experimental handling?

Level: Basic
Answer:
Stability Protocols:

  • Storage: -20°C under argon in amber vials to prevent photodegradation. Desiccants (silica gel) mitigate hydrolysis .
  • Handling: Use anhydrous solvents (e.g., DMF, DCM) and gloveboxes for moisture-sensitive reactions.
  • Monitoring: Regular HPLC checks for decomposition (e.g., hydroxyl group oxidation).

Decomposition Pathways:

  • Hydroxyl group oxidation to ketones under aerobic conditions.
  • Fluorine displacement in strongly basic media (pH >10).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.